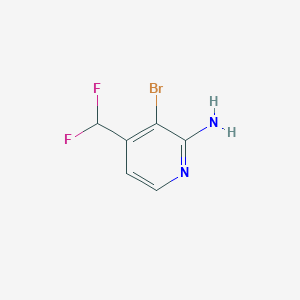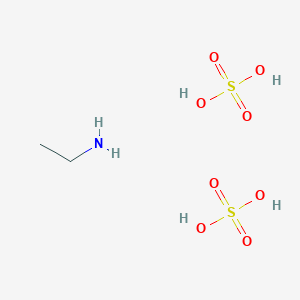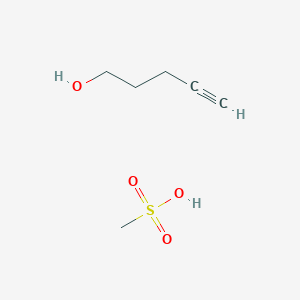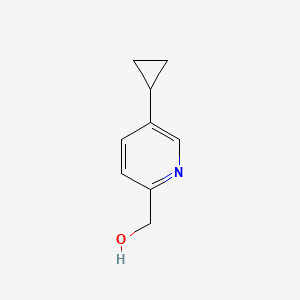
(5-Cyclopropylpyridin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Cyclopropylpyridin-2-yl)methanol is a chemical compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol . This compound features a pyridine ring substituted with a cyclopropyl group at the 5-position and a methanol group at the 2-position. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropylpyridin-2-yl)methanol typically involves the cyclopropylation of a pyridine derivative followed by the introduction of a methanol group. One common method includes the reaction of 2-bromopyridine with cyclopropylmagnesium bromide to form 5-cyclopropylpyridine. This intermediate is then subjected to a Grignard reaction with formaldehyde to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. These methods would focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5-Cyclopropylpyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Pyridin-2-ylmethanal or pyridin-2-ylmethanoic acid.
Reduction: Various alcohols or amines depending on the reducing agent and conditions.
Substitution: Substituted pyridine derivatives with different functional groups at the 2-position.
Scientific Research Applications
(5-Cyclopropylpyridin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Cyclopropylpyridin-2-yl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s structural features, such as the cyclopropyl and methanol groups, may influence its binding affinity and activity at these targets .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinemethanol: Lacks the cyclopropyl group, making it less sterically hindered.
5-Cyclopropyl-2-pyridinecarboxaldehyde: Contains an aldehyde group instead of a methanol group.
5-Cyclopropyl-2-pyridinecarboxylic acid: Contains a carboxylic acid group instead of a methanol group.
Uniqueness
(5-Cyclopropylpyridin-2-yl)methanol is unique due to the presence of both a cyclopropyl group and a methanol group on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific research applications and synthetic pathways .
Properties
IUPAC Name |
(5-cyclopropylpyridin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-6-9-4-3-8(5-10-9)7-1-2-7/h3-5,7,11H,1-2,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVYXMLDDIGZHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-(1,1-dimethylethyl)phenol](/img/structure/B8262571.png)
![(S)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarbonitrile](/img/structure/B8262579.png)
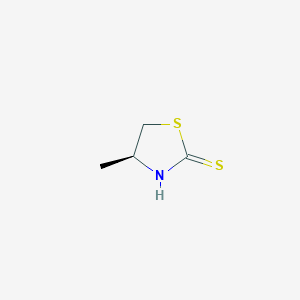
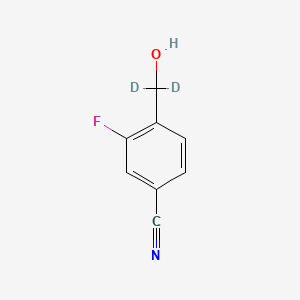
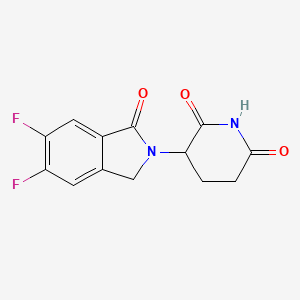
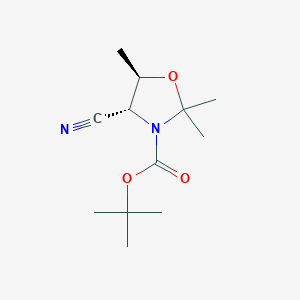
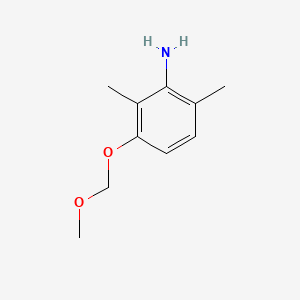
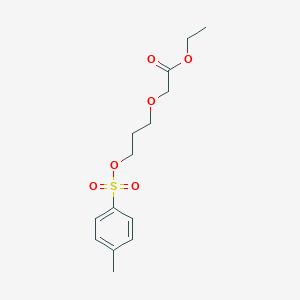
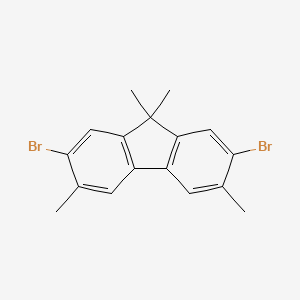
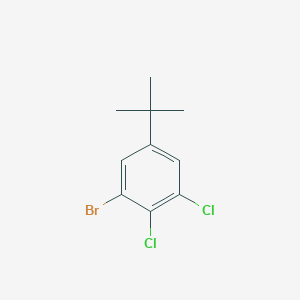
![tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8262642.png)
